3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 869529-35-1
VCID: VC6675204
InChI: InChI=1S/C7H3BrClFO4S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2H,(H,11,12)
SMILES: C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(=O)O
Molecular Formula: C7H3BrClFO4S
Molecular Weight: 317.51

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

CAS No.: 869529-35-1

VCID: VC6675204

Molecular Formula: C7H3BrClFO4S

Molecular Weight: 317.51

* For research use only. Not for human or veterinary use.

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid - 869529-35-1

Description

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid is a complex organic compound that has garnered attention in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including bromo, fluoro, chlorosulfonyl, and carboxylic acid moieties. The presence of these groups imparts specific chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis and Applications

The synthesis of compounds similar to 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid often involves chlorosulfonylation reactions. For example, chlorosulfonylation of 3-bromo-4-fluorobenzoic acid can yield a compound with a chlorosulfonyl group at the 5-position . This type of reaction is crucial in forming sulfonyl derivatives, which are important in pharmaceutical chemistry for their potential biological activities.

Data Tables

PropertyValue
Melting Point163-165°C
Hazard StatementsH302, H314, H318

For compounds with similar structures, such as those involved in antiviral research, typical data might include:

CompoundAntiviral ActivityCytotoxicity
Example CompoundHBV DNA reduction (%)Cell viability (%)
CAS No. 869529-35-1
Product Name 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid
Molecular Formula C7H3BrClFO4S
Molecular Weight 317.51
IUPAC Name 3-bromo-5-chlorosulfonyl-4-fluorobenzoic acid
Standard InChI InChI=1S/C7H3BrClFO4S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2H,(H,11,12)
Standard InChIKey POHGXELFKXTYQB-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)C(=O)O
Solubility not available
PubChem Compound 50998480
Last Modified Jul 25 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator